Alkaloid KD1 - 50656-87-6

Alkaloid KD1

Catalog Number: EVT-3174696
CAS Number: 50656-87-6
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kunitz Domain 1 (KD1) is the first of three Kunitz domains found within the Tissue Factor Pathway Inhibitor-2 (TFPI-2) protein. [] KD1 is a protease inhibitor with activity against various enzymes, including trypsin, plasmin, factor VIIa, factor XIa, and plasma kallikrein. [, ] Its role in scientific research stems from its potential as an anticoagulant and antifibrinolytic agent. []

Future Directions
  • Engineering KD1 for Enhanced Selectivity: Further research could focus on engineering KD1 variants with enhanced selectivity for specific proteases, potentially leading to improved therapeutic applications with fewer side effects. []

Trypsin

Relevance: Trypsin is directly inhibited by KD1, with a Ki value of 13 nM . Crystallographic studies of the KD1-trypsin complex revealed key interactions contributing to the inhibitory activity, including a salt bridge between Arg-15 of KD1 and Asp-189 of trypsin, as well as a hydrophobic interface formed by leucine residues in KD1 and aromatic residues in trypsin .

Factor VIIa/Tissue Factor Complex

Relevance: The KD1 domain exhibits inhibitory activity against the factor VIIa/tissue factor complex, albeit with a significantly lower affinity (Ki of 1640 nM) compared to trypsin or plasmin . Structural analysis suggests that the lower affinity is due to the absence of a complementary hydrophobic patch in FVIIa, which is crucial for high-affinity binding with KD1 .

Factor XIa

Relevance: KD1 has been shown to inhibit factor XIa, although its specific affinity for this protease is not mentioned in the provided papers .

Plasma Kallikrein

Relevance: KD1 is known to inhibit plasma kallikrein, though its specific affinity is not provided in the papers .

KD1-L17R

Relevance: KD1-L17R exhibits a 6-fold higher affinity for plasmin compared to wild-type KD1 and effectively prevents fibrinolysis induced by tissue plasminogen activator . Importantly, this mutation significantly reduces the inhibitory activity of KD1 against factor XIa, plasma kallikrein, and factor VIIa/tissue factor, thereby enhancing its selectivity as an antifibrinolytic agent .

Source and Classification

Alkaloid KD1 is classified as a true alkaloid, which means it is derived from amino acids and typically contains a nitrogen-containing heterocyclic ring. True alkaloids are known for their significant biological activity and are often bitter in taste. They can be found in various plant species, where they serve as secondary metabolites with potential defensive roles against herbivores or pathogens . Alkaloids can be further categorized based on their structural characteristics and biosynthetic origins into three main groups: true alkaloids, protoalkaloids, and pseudoalkaloids .

Synthesis Analysis

The synthesis of Alkaloid KD1 involves several complex steps that may include both traditional organic synthesis methods and modern biocatalytic approaches. Recent advancements in synthetic methodologies have highlighted the utility of network analysis to streamline the synthesis of complex alkaloids. For instance, techniques such as Wittig olefination, Hofmann rearrangement, and oxidative dearomatization play critical roles in constructing the intricate molecular framework of Alkaloid KD1 .

Key parameters in the synthesis include:

  • Reagents: Specific reagents like lithium aluminum hydride for reductions and various protecting groups for functional group management are commonly employed.
  • Conditions: Temperature control, solvent choice (e.g., tetrahydrofuran for optimal yields), and reaction time are crucial for achieving desired outcomes.
  • Steps: The total synthesis may involve multiple steps (often exceeding 20), each requiring careful optimization to minimize side reactions and maximize yield .
Molecular Structure Analysis

The molecular structure of Alkaloid KD1 is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and occasionally sulfur atoms. Its structure typically includes:

  • Heterocyclic Rings: These rings are essential for the biological activity of the compound.
  • Functional Groups: Amino groups, hydroxyl groups, and carbonyls are common in alkaloids, contributing to their reactivity.

Detailed structural analysis often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the compound's three-dimensional configuration .

Chemical Reactions Analysis

Alkaloid KD1 participates in various chemical reactions that are vital for its synthesis and modification:

  • Reduction Reactions: Commonly used to convert functional groups into more reactive forms.
  • Cycloadditions: Reactions such as Diels-Alder cycloadditions are employed to form new ring structures characteristic of many alkaloids.
  • Substitution Reactions: Nucleophilic substitutions at nitrogen or carbon centers can lead to diverse derivatives with altered biological activities.

These reactions are carefully controlled to ensure high selectivity and yield during the synthesis process .

Mechanism of Action

The mechanism of action for Alkaloid KD1 can vary significantly depending on its specific structure but generally involves interaction with biological targets such as enzymes or receptors. Many alkaloids exhibit pharmacological effects through:

  • Receptor Binding: Alkaloids may act as agonists or antagonists at neurotransmitter receptors (e.g., opioid receptors).
  • Enzyme Inhibition: Certain alkaloids inhibit enzymes involved in metabolic pathways, affecting physiological processes.

Quantitative structure-activity relationship (QSAR) studies may be employed to predict the biological activity based on structural features .

Physical and Chemical Properties Analysis

Alkaloid KD1 exhibits distinct physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water.
  • Melting Point: The melting point can vary widely among alkaloids due to structural differences.
  • Stability: Stability under different pH conditions is crucial for its application in pharmaceuticals.

Characterization techniques such as mass spectrometry can provide data on molecular weight and fragmentation patterns .

Applications

Alkaloid KD1 has a range of scientific applications:

  • Pharmaceutical Development: Due to its biological activity, it is studied for potential therapeutic uses against various diseases.
  • Natural Product Research: As a representative compound of its class, it contributes to understanding the biosynthesis and pharmacology of natural products.
  • Biocatalysis Studies: Its synthesis often involves biocatalytic methods that highlight the role of enzymes in producing complex organic molecules .

Properties

CAS Number

50656-87-6

Product Name

Alkaloid KD1

IUPAC Name

[(1R,2S,3R,5S)-2-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3/t14-,15-,16+,17+/m0/s1

InChI Key

OGPKDZFHCUWZQQ-MWDXBVQZSA-N

SMILES

CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C

Canonical SMILES

CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2CC[C@H]([C@@H]1CC3=CC=CC=C3)N2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.